molecular formula C6H15ClN2 B063434 (1R,2R)-cyclohexane-1,2-diamine Hydrochloride CAS No. 191480-63-4

(1R,2R)-cyclohexane-1,2-diamine Hydrochloride

Cat. No.: B063434
CAS No.: 191480-63-4
M. Wt: 150.65 g/mol
InChI Key: LFJDWPFFKIVEFT-UHFFFAOYSA-N
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Description

(R,R)-(-)-1,2-Diaminocyclohexane hydrochloride is a chiral diamine compound that is widely used in various chemical and pharmaceutical applications. It is known for its ability to form stable complexes with metals, making it a valuable ligand in asymmetric synthesis and catalysis. The compound is characterized by its two amine groups attached to a cyclohexane ring, with the (R,R) configuration indicating the specific spatial arrangement of these groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R,R)-(-)-1,2-Diaminocyclohexane hydrochloride typically involves the resolution of racemic 1,2-diaminocyclohexane. One common method is the use of chiral acids, such as tartaric acid, to separate the enantiomers. The resolved (R,R)-1,2-diaminocyclohexane is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production often employs similar resolution techniques but on a larger scale. The use of automated chromatography systems and high-purity chiral resolving agents ensures the efficient separation of enantiomers. The resulting (R,R)-1,2-diaminocyclohexane is then treated with hydrochloric acid to obtain the hydrochloride salt in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (R,R)-(-)-1,2-Diaminocyclohexane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form imines or nitriles under specific conditions.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines, while reduction can produce secondary amines.

Scientific Research Applications

(R,R)-(-)-1,2-Diaminocyclohexane hydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block for the synthesis of pharmaceuticals, particularly those requiring chiral purity.

    Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (R,R)-(-)-1,2-Diaminocyclohexane hydrochloride primarily involves its ability to form stable complexes with metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The compound’s chiral nature allows it to induce asymmetry in reactions, leading to the formation of enantiomerically pure products.

Comparison with Similar Compounds

    (S,S)-(+)-1,2-Diaminocyclohexane hydrochloride: The enantiomer of (R,R)-(-)-1,2-Diaminocyclohexane hydrochloride, with similar chemical properties but different spatial arrangement.

    1,2-Diaminoethane: A simpler diamine with two amine groups attached to an ethane backbone.

    1,2-Diaminopropane: Another diamine with a propane backbone and two amine groups.

Uniqueness: (R,R)-(-)-1,2-Diaminocyclohexane hydrochloride is unique due to its chiral nature and ability to form stable metal complexes. This makes it particularly valuable in asymmetric synthesis and catalysis, where the production of enantiomerically pure compounds is crucial.

Properties

IUPAC Name

cyclohexane-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.ClH/c7-5-3-1-2-4-6(5)8;/h5-6H,1-4,7-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJDWPFFKIVEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596512
Record name Cyclohexane-1,2-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191480-63-4
Record name Cyclohexane-1,2-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-cyclohexane-1,2-diamine Hydrochloride
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(1R,2R)-cyclohexane-1,2-diamine Hydrochloride
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(1R,2R)-cyclohexane-1,2-diamine Hydrochloride
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(1R,2R)-cyclohexane-1,2-diamine Hydrochloride
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(1R,2R)-cyclohexane-1,2-diamine Hydrochloride
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(1R,2R)-cyclohexane-1,2-diamine Hydrochloride

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